molecular formula C7H9NO2 B12594294 2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- CAS No. 647844-08-4

2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)-

Cat. No.: B12594294
CAS No.: 647844-08-4
M. Wt: 139.15 g/mol
InChI Key: GOAIZXGNGSOQKE-ZETCQYMHSA-N
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Description

2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- is a chemical compound with a unique structure that includes a pyrrolidinedione ring substituted with ethenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .

Properties

CAS No.

647844-08-4

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(3R)-3-ethenyl-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H9NO2/c1-3-7(2)4-5(9)8-6(7)10/h3H,1,4H2,2H3,(H,8,9,10)/t7-/m0/s1

InChI Key

GOAIZXGNGSOQKE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@]1(CC(=O)NC1=O)C=C

Canonical SMILES

CC1(CC(=O)NC1=O)C=C

Origin of Product

United States

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